5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine
Overview
Description
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine is a complex organic compound that features a cyclohexane ring substituted with two triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine typically involves the reaction of cyclohexane derivatives with triazole precursors under controlled conditions. One common method involves the use of cyclohexane-1,3-dione as a starting material, which is reacted with 1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and specific pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole-substituted cyclohexane derivatives .
Scientific Research Applications
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the bioactivity of triazole derivatives.
Medicine: Explored for its potential in drug design, particularly in the development of antifungal and anticancer agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. These interactions can modulate enzyme activity, disrupt microbial cell walls, or inhibit cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N,N′-Dimethylcyclohexane-1,2-diamine: A related compound with similar structural features but different functional groups.
1,2,4-Triazole derivatives: Compounds with one or more triazole rings, used in various applications including pharmaceuticals and agrochemicals.
Uniqueness
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine is unique due to its dual triazole substitution on a cyclohexane ring, which imparts distinct chemical and biological properties. This structural arrangement enhances its potential for forming stable complexes and interacting with biological targets .
Properties
IUPAC Name |
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8/c1-12(2)4-10(17-19-6-13-14-7-19)3-11(5-12)18-20-8-15-16-9-20/h6-9H,3-5H2,1-2H3/b17-10-,18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWRBIZYHAXZFJ-ICFDZUSXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NN2C=NN=C2)CC(=NN3C=NN=C3)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N/N2C=NN=C2)/C/C(=N/N3C=NN=C3)/C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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